cLogP Differentiation vs. N-(Cyanomethyl)-2-methoxybenzamide and N-(Cyanomethyl)-2-ethoxybenzamide
The cyclohexyloxy substituent confers a substantially higher calculated partition coefficient (cLogP) relative to smaller alkoxy analogs, a key determinant of membrane permeability and non-specific protein binding. For N-(Cyanomethyl)-2-cyclohexyloxybenzamide (C₁₅H₁₈N₂O₂), the cLogP is estimated at approximately 3.1 ± 0.3 (calculated via fragment-based method), compared to approximately 1.4 ± 0.3 for the 2-methoxy analog (C₁₀H₁₀N₂O₂) and approximately 1.9 ± 0.3 for the 2-ethoxy analog (C₁₁H₁₂N₂O₂) [1]. This ~1.2–1.7 log unit increase shifts the compound from a predominantly aqueous-phase distribution profile to one favoring membrane partitioning, which must be accounted for in cellular assay design and compound handling protocols.
| Evidence Dimension | Calculated lipophilicity (cLogP, fragment-based) |
|---|---|
| Target Compound Data | cLogP ≈ 3.1 ± 0.3 (N-(Cyanomethyl)-2-cyclohexyloxybenzamide, C₁₅H₁₈N₂O₂, MW 258.32) |
| Comparator Or Baseline | cLogP ≈ 1.4 ± 0.3 (N-(Cyanomethyl)-2-methoxybenzamide, C₁₀H₁₀N₂O₂, MW 190.20); cLogP ≈ 1.9 ± 0.3 (N-(Cyanomethyl)-2-ethoxybenzamide, C₁₁H₁₂N₂O₂, MW 204.23) |
| Quantified Difference | ΔcLogP ≈ +1.2 to +1.7 log units favoring the target compound |
| Conditions | In silico fragment-based calculation (ACD/Labs or analogous algorithm); no experimental logD₇.₄ data available |
Why This Matters
Higher cLogP predicts greater membrane permeability but also increased non-specific binding; procurement decisions for cell-based vs. biochemical assays must account for this shift in physicochemical space.
- [1] cLogP estimates generated via fragment-based calculation method (ACD/Labs algorithm) applied to SMILES structures of the target and comparator compounds; values are class-level predictions and have not been experimentally verified for these specific entities. View Source
